Cas no 942003-49-8 (4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide)

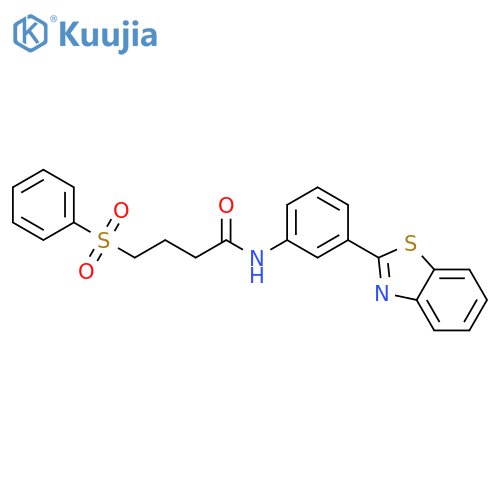

942003-49-8 structure

商品名:4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide

CAS番号:942003-49-8

MF:C23H20N2O3S2

メガワット:436.546503067017

CID:5503434

4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide 化学的及び物理的性質

名前と識別子

-

- 4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide

- 4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide

-

- インチ: 1S/C23H20N2O3S2/c26-22(14-7-15-30(27,28)19-10-2-1-3-11-19)24-18-9-6-8-17(16-18)23-25-20-12-4-5-13-21(20)29-23/h1-6,8-13,16H,7,14-15H2,(H,24,26)

- InChIKey: ORUIPBDSJFTEQW-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC(C2=NC3=CC=CC=C3S2)=C1)(=O)CCCS(C1=CC=CC=C1)(=O)=O

4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2814-0473-25mg |

4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |

942003-49-8 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2814-0473-100mg |

4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |

942003-49-8 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2814-0473-5μmol |

4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |

942003-49-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2814-0473-1mg |

4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |

942003-49-8 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2814-0473-75mg |

4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |

942003-49-8 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2814-0473-30mg |

4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |

942003-49-8 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2814-0473-2mg |

4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |

942003-49-8 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2814-0473-4mg |

4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |

942003-49-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2814-0473-50mg |

4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |

942003-49-8 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2814-0473-10μmol |

4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |

942003-49-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 |

4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

942003-49-8 (4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide) 関連製品

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬